Cas no 2171190-86-4 (2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}acetic acid)

2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}acetic acid
- 2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}acetic acid
- EN300-1503247
- 2171190-86-4
-
- インチ: 1S/C25H28N2O5/c1-2-7-22(24(30)27-13-16(14-27)12-23(28)29)26-25(31)32-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-22H,2,7,12-15H2,1H3,(H,26,31)(H,28,29)/t22-/m0/s1
- InChIKey: JMRWFPQHUVYYRY-QFIPXVFZSA-N
- ほほえんだ: O=C([C@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CC(=O)O)C1
計算された属性
- せいみつぶんしりょう: 436.19982200g/mol
- どういたいしつりょう: 436.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 95.9Ų
2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1503247-1000mg |
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}acetic acid |
2171190-86-4 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1503247-250mg |
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}acetic acid |
2171190-86-4 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1503247-5000mg |
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}acetic acid |
2171190-86-4 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1503247-500mg |
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}acetic acid |
2171190-86-4 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1503247-1.0g |
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}acetic acid |
2171190-86-4 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1503247-2500mg |
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}acetic acid |
2171190-86-4 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1503247-50mg |
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}acetic acid |
2171190-86-4 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1503247-100mg |
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}acetic acid |
2171190-86-4 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1503247-10000mg |
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}acetic acid |
2171190-86-4 | 10000mg |
$14487.0 | 2023-09-27 |
2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}acetic acid 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}acetic acidに関する追加情報
Recent Advances in the Study of 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}acetic acid (CAS: 2171190-86-4)
The compound 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}acetic acid (CAS: 2171190-86-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine and fluorenylmethoxycarbonyl (Fmoc) functional groups, serves as a critical intermediate in the synthesis of peptide-based therapeutics and drug candidates. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel bioactive compounds.
One of the key areas of research involving this compound is its role in the development of protease inhibitors. Proteases are enzymes that play a pivotal role in various physiological and pathological processes, making them attractive targets for therapeutic intervention. The structural features of 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}acetic acid, particularly the azetidine ring, have been shown to enhance binding affinity and selectivity towards specific protease targets. Recent in vitro studies have demonstrated its efficacy in inhibiting certain serine proteases, which are implicated in diseases such as cancer and inflammatory disorders.
Another promising avenue of research involves the use of this compound in peptide synthesis. The Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry. Recent advancements in SPPS methodologies have highlighted the compound's utility in the efficient assembly of complex peptide sequences, including those with challenging secondary structures. Its stability under standard SPPS conditions and ease of deprotection make it a valuable tool for researchers.
In addition to its applications in drug discovery, 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}acetic acid has also been investigated for its potential in bioconjugation strategies. The carboxylic acid moiety allows for facile coupling with various biomolecules, enabling the creation of targeted conjugates for diagnostic and therapeutic purposes. Recent studies have explored its use in the development of antibody-drug conjugates (ADCs), where it serves as a linker to attach cytotoxic payloads to monoclonal antibodies.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on this scaffold. Ongoing research aims to address these limitations through structural modifications and the exploration of novel delivery systems. For instance, recent work has focused on incorporating the compound into nanoparticle-based carriers to enhance its bioavailability and target specificity.
In conclusion, 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}acetic acid (CAS: 2171190-86-4) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from protease inhibition to peptide synthesis and bioconjugation, underscoring its broad utility. Future studies will likely continue to explore its potential, paving the way for innovative therapeutic and diagnostic solutions.
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